7-氧喜树宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The enantioselective total synthesis of 7-Oxohinokinin has been achieved through a developed pathway that utilizes enantioenriched β-substituted butyrolactones. This method involves facile aldol addition and subsequent oxidation to afford the desired benzylic ketone moiety. The synthesis of 7-Oxohinokinin and its analogs demonstrates the utility of this approach, showcasing its flexibility and practical application in generating a variety of natural products and their derivatives (Paulin et al., 2022).

科学研究应用

一项专注于台湾扁柏木材的研究中,鉴定了 7-氧喜树宁和其他木脂素。这些木脂素(包括 7-氧喜树宁)的分离和结构测定是通过光谱方法实现的(Fang, Liu, & Cheng, 1990)。

另一项研究的重点是 7-氢过氧化胆固醇 (7OOH),它是胆固醇氧化和潜在细胞毒素的中间体。该研究开发了一种方法来解析不同形式的胆固醇氧化产物,包括 7OOH。虽然与 7-氧喜树宁没有直接关系,但它提供了有关可能与类似过程相关或源自类似过程的化学反应类型和化合物(包括氧固醇)的背景信息(Brown, Leong, Dean, & Jessup, 1997)。

另一项研究考察了氧固醇及其在生理过程和疾病中的作用。它特别讨论了 11β-羟基类固醇脱氢酶等酶对 7-氧喜树宁等氧固醇的酶促控制。这项研究提供了对像 7-氧喜树宁这样的化合物的代谢途径和潜在生理意义的见解(Beck 等,2019)。

对与 7-氧喜树宁等氧固醇相关的胆固醇氢过氧化物进行的研究突出了这些化合物在心血管疾病和氧化应激中的重要性。这项研究可能为类似化合物的作用和意义提供间接见解(Korytowski 等,2018)。

作用机制

Biochemical Pathways

The compound is known to be involved in the synthesis of several natural products and their related derivatives . The developed pathway proceeds through enantioenriched β-substituted butyrolactones, from which facile aldol addition and subsequent oxidation affords the desired benzylic ketone moiety .

Result of Action

It has been suggested that the compound may have anti-proliferative effects . For instance, it was found that (−)-isopolygamain, a compound synthesized using a similar method to 7-Oxohinokinin, was the most active of the compounds prepared, with IC50 values of 2.95 ± 0.61 μM and 4.65 ± 0.68 μM against MDA-MB-231 (triple negative breast cancer) and HCT-116 (colon cancer) cell lines, respectively .

生化分析

Biochemical Properties

7-Oxohinokinin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-substituted butyrolactones, which facilitates the formation of the benzylic ketone moiety through aldol addition and subsequent oxidation . This interaction is crucial for the synthesis of 7-Oxohinokinin and its related derivatives. Additionally, 7-Oxohinokinin has been shown to exhibit anti-proliferative activity against certain cancer cell lines, indicating its potential as a therapeutic agent .

Cellular Effects

7-Oxohinokinin influences various cellular processes and functions. It has been observed to have anti-proliferative effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, 7-Oxohinokinin can inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of 7-Oxohinokinin involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 7-Oxohinokinin inhibits the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These molecular interactions contribute to the overall biological effects of 7-Oxohinokinin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Oxohinokinin can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. It may undergo degradation over extended periods, leading to a decrease in its biological activity . Long-term studies have indicated that 7-Oxohinokinin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-Oxohinokinin vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-proliferative and anti-inflammatory effects without significant toxicity . At higher doses, 7-Oxohinokinin may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

7-Oxohinokinin is involved in several metabolic pathways. It interacts with enzymes such as β-substituted butyrolactones, which play a role in its synthesis and metabolism . Additionally, 7-Oxohinokinin can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions contribute to the overall metabolic profile of 7-Oxohinokinin and its biological effects.

Transport and Distribution

The transport and distribution of 7-Oxohinokinin within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 7-Oxohinokinin can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the bioavailability and efficacy of 7-Oxohinokinin in different cellular contexts .

Subcellular Localization

7-Oxohinokinin exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 7-Oxohinokinin may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and cellular processes .

属性

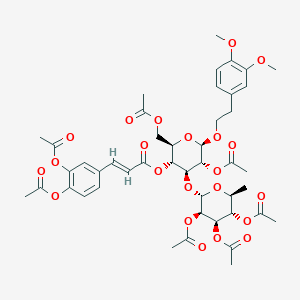

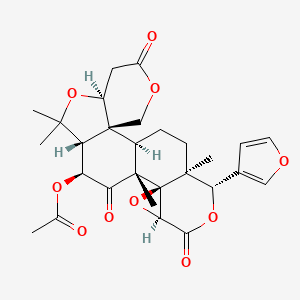

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c21-19(12-2-4-15-17(7-12)27-10-25-15)18-13(8-23-20(18)22)5-11-1-3-14-16(6-11)26-9-24-14/h1-4,6-7,13,18H,5,8-10H2/t13-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTZMJYMSGEBJC-UGSOOPFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the distribution of 7-oxohinokinin within the hinoki cypress, and what does this suggest about its potential role?

A1: Research has shown that the concentration of 7-oxohinokinin is significantly higher in the heartwood region of the hinoki cypress compared to the sapwood. [] This suggests that 7-oxohinokinin, along with other heartwood extractives like hinokiresinol, may play a role in the unique properties of heartwood, such as its durability and resistance to decay. [] This observation opens avenues for further investigation into the specific biological functions of 7-oxohinokinin within the tree.

Q2: How does the structure of 7-oxohinokinin relate to other lignans found in Chamaecyparis obtusa, and what does this tell us about its biosynthesis?

A2: Analysis of young shoots from Chamaecyparis obtusa cv. Breviramea identified eleven lignans, including 7-oxohinokinin. [] Interestingly, several of these identified lignans, such as savinin and matairesinol, could potentially serve as precursors in the biosynthetic pathway of 7-oxohinokinin. [] This finding allows researchers to propose and investigate the step-by-step enzymatic transformations leading to 7-oxohinokinin formation within the plant.

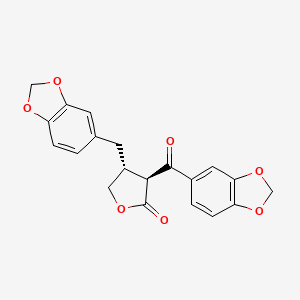

Q3: Have there been any studies investigating the potential anti-proliferative activity of 7-oxohinokinin or related compounds?

A3: While the provided research doesn't directly investigate 7-oxohinokinin's anti-proliferative activity, it does highlight the synthesis and testing of (-)-isopolygamain, an aryltetralin lignan. [] This compound demonstrated promising anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer) cell lines. [] Given the structural similarities between 7-oxohinokinin and (-)-isopolygamain, this finding suggests that exploring the potential anti-cancer properties of 7-oxohinokinin and its derivatives could be a fruitful avenue for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)